Diflunisal - 22494-42-4

Diflunisal

Catalog Number: EVT-264678
CAS Number: 22494-42-4
Molecular Formula: C13H8F2O3
Molecular Weight: 250.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diflunisal is an organofluorine compound comprising salicylic acid having a 2,4-difluorophenyl group at the 5-position. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is an organofluorine compound and a monohydroxybenzoic acid. It is functionally related to a salicylic acid and a 1,3-difluorobenzene.
Diflunisal, a salicylate derivative, is a nonsteroidal anti-inflammatory agent (NSAIA) with pharmacologic actions similar to other prototypical NSAIAs. Diflunisal possesses anti-inflammatory, analgesic and antipyretic activity. Though its mechanism of action has not been clearly established, most of its actions appear to be associated with inhibition of prostaglandin synthesis via the arachidonic acid pathway. Diflunisal is used to relieve pain accompanied with inflammation and in the symptomatic treatment of rheumatoid arthritis and osteoarthritis.
Diflunisal is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of diflunisal is as a Cyclooxygenase Inhibitor.
Diflunisal is a salicylic acid derivative that is used in the therapy of chronic arthritis and mild to moderate acute pain. Diflunisal has been linked mild, transient elevations in serum aminotransferase levels during therapy as well as to rare instances of idiosyncratic drug induced liver disease.
Diflunisal is a difluorophenyl derivate of salicylic acid and a nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic and anti-inflammatory properties. Diflunisal competitively inhibits both cyclooxygenase (COX) -1 and -2, with higher affinity for COX-1, and subsequently blocks the conversion of arachidonic acid to prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever. Diflunisal differs from other salicylates, in that it is not metabolized to salicylic acid, hence it has a longer half-life.
Diflunisal can cause developmental toxicity and female reproductive toxicity according to state or federal government labeling requirements.
A salicylate derivative and anti-inflammatory analgesic with actions and side effects similar to those of ASPIRIN.

Aspirin

Relevance: Aspirin serves as a key reference compound in many studies involving diflunisal due to their shared salicylic acid moiety and similar therapeutic applications. Studies often compare their analgesic and anti-inflammatory potency, as well as their gastrointestinal side effects. Diflunisal has demonstrated a longer duration of action and reduced gastrointestinal side effects compared to aspirin in some cases [, , , ].

Ibuprofen

Relevance: Ibuprofen is often used as a comparator drug in clinical trials evaluating the efficacy and tolerability of diflunisal, particularly in conditions like osteoarthritis [, ]. These studies aim to demonstrate whether diflunisal offers any advantages over existing NSAIDs.

Salicylic Acid

Relevance: Understanding the metabolism and activity of salicylic acid is crucial when studying diflunisal, as diflunisal is metabolized to salicylic acid in vivo []. Studies highlight the structural similarities and differences between the two compounds, exploring how these variations influence their pharmacological profiles [].

Flufenisal

Relevance: Flufenisal represents an important step in the development of diflunisal. Researchers specifically investigated flufenisal as a potential therapeutic agent but discovered that it didn't offer significant advantages in gastrointestinal tolerance compared to aspirin []. This led to further modifications resulting in diflunisal, where the O-acetyl group, believed to contribute to gastrointestinal side effects, was removed.

5-(1-Pyrryl)-salicylic Acid

Relevance: Similar to diflunisal, this compound lacks the O-acetyl group found in aspirin and flufenisal, which was thought to contribute to gastrointestinal side effects []. Ultimately, diflunisal was selected for further development, suggesting it possessed a superior pharmacological profile.

Diflunisal O-Acyl Esters

Relevance: Researchers investigated the hepatic disposition and metabolite kinetics of these esters using a rat liver model to assess their potential advantages over diflunisal []. The study examined how the lipophilicity of the ester chain length influenced factors like hepatic availability, metabolic rate, and tissue distribution.

3-Hydroxy-Diflunisal

Relevance: Identifying and quantifying diflunisal metabolites is crucial for understanding its metabolic fate and potential drug-drug interactions. Studies demonstrated that 3-hydroxy-diflunisal is a significant metabolite in rats, particularly in Gunn rats, while its contribution to overall diflunisal metabolism is lower in humans [].

Diflunisal Glucuronides

Relevance: These glucuronide conjugates are the primary metabolites of diflunisal, playing a significant role in its elimination from the body [, ]. Understanding the kinetics of their formation and excretion is essential when studying diflunisal's pharmacokinetic profile and potential drug interactions.

Diflunisal Sulfate

Relevance: The formation of diflunisal sulfate highlights the complexity of diflunisal's metabolic pathways [, ]. Its increased formation with multiple doses suggests that this pathway might become more significant during long-term treatment and could potentially contribute to drug-drug interactions.

Iodinated Diflunisal Derivative

Relevance: This derivative helped confirm the binding site of diflunisal on TTR and demonstrated its ability to stabilize TTR tetramers, a key mechanism for preventing amyloid fibril formation []. This research provided further evidence supporting the potential use of diflunisal and its derivatives for treating TTR amyloidosis.

Classification and Source

Diflunisal, chemically known as 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid, belongs to the class of biphenyl carboxylic acids. It is classified as a nonsteroidal anti-inflammatory drug due to its ability to reduce inflammation and pain. Diflunisal is derived from salicylic acid and has been used clinically for the management of pain and inflammation associated with conditions such as arthritis and dental pain .

Synthesis Analysis

Diflunisal can be synthesized through various methods, with the most notable being the Suzuki coupling reaction. Recent advancements have highlighted a one-step synthesis method using a palladium-diamine complex as a catalyst, achieving yields of up to 93% without the need for phosphine ligands or glovebox conditions . The synthesis typically involves the following steps:

  1. Starting Materials: The process begins with commercially available 5-bromosalicylic acid.
  2. Catalyst: A palladium-diamine complex is employed to facilitate the reaction.
  3. Reaction Conditions: The reaction is conducted in dimethylformamide at elevated temperatures (up to 150°C) to optimize yield and purity.
  4. Yield: The one-step method reported yields diflunisal in high purity with minimal by-products .

Alternative methods include the preparation of phenylboronic acid from Grignard reagents followed by Suzuki coupling, although these typically result in lower yields (around 59%) .

Molecular Structure Analysis

The molecular structure of diflunisal features a biphenyl backbone with two fluorine atoms and a hydroxyl group attached to one of the phenyl rings. The structural representation can be summarized as follows:

  • Molecular Formula: C13H10F2O3
  • Molecular Weight: Approximately 252.22 g/mol
  • Functional Groups:
    • Carboxylic acid (-COOH)
    • Hydroxyl group (-OH)
    • Fluoro substituents (-F)

The presence of fluorine atoms enhances its pharmacological activity by increasing lipophilicity and modifying binding interactions with biological targets .

Chemical Reactions Analysis

Diflunisal participates in various chemical reactions that modify its structure for potential therapeutic applications. Key reactions include:

  1. Esterification: Diflunisal can be converted into its corresponding esters through reaction with alcohols, which may enhance its bioavailability.
  2. Hydrazone Formation: Diflunisal can react with hydrazines to form hydrazones, which have been explored for their biological activities .
  3. Thiosemicarbazide Synthesis: Diflunisal derivatives can be synthesized by reacting diflunisal hydrazide with aryl isothiocyanates, yielding thiosemicarbazides with notable yields (65–93%) .

These reactions are critical for developing new compounds that retain or enhance the anti-inflammatory properties of diflunisal.

Mechanism of Action

Diflunisal exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the biosynthesis of prostaglandins—key mediators of inflammation and pain. By inhibiting these enzymes, diflunisal reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.

Additionally, diflunisal has been shown to possess unique anti-virulence properties against certain bacterial strains, suggesting potential applications beyond traditional anti-inflammatory roles .

Physical and Chemical Properties Analysis

Diflunisal exhibits several important physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like ethanol and dimethylformamide but poorly soluble in water.
  • Melting Point: The melting point ranges from 145°C to 149°C.
  • pKa: The pKa value indicates that it behaves as a weak acid in solution.

These properties influence its formulation in pharmaceutical preparations and its bioavailability in clinical settings .

Applications

Diflunisal has various applications in medicine:

  1. Pain Management: It is used for treating mild to moderate pain, particularly in conditions like osteoarthritis and rheumatoid arthritis.
  2. Anti-inflammatory Agent: Its effectiveness in reducing inflammation makes it suitable for managing inflammatory conditions.
  3. Antibacterial Research: Recent studies have explored diflunisal derivatives for their antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus .
  4. Drug Development: Ongoing research focuses on synthesizing new analogs of diflunisal with enhanced efficacy or novel mechanisms of action .

Properties

CAS Number

22494-42-4

Product Name

Diflunisal

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid

Molecular Formula

C13H8F2O3

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)

InChI Key

HUPFGZXOMWLGNK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O

Solubility

Practically insoluble (14.5 mg/L) at neutral or acidic pH.
7.11e-02 g/L

Synonyms

Apo Diflunisal
Apo-Diflunisal
ApoDiflunisal
Diflunisal
Dolobid
Dolobis
Dolocid
MK 647
MK-647
MK647
Novo Diflunisal
Novo-Diflunisal
NovoDiflunisal
Nu Diflunisal
Nu-Diflunisal
NuDiflunisal

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.